6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-amine
Description
Properties
Molecular Formula |
C9H10BrN3 |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
6-bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C9H10BrN3/c1-5-3-7(10)4-13-8(11)6(2)12-9(5)13/h3-4H,11H2,1-2H3 |
InChI Key |
MKBAONBEPYDQJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2N)C)Br |
Origin of Product |
United States |
Preparation Methods
Bromoacetaldehyde-Mediated Cyclization
The core imidazo[1,2-a]pyridine ring is constructed via cyclization of 2-amino-5-bromo-4-methylpyridine with bromoacetaldehyde diethyl acetal. In a representative procedure:
-
Reactants : 2-Amino-5-bromo-4-methylpyridine (1.0 equiv), bromoacetaldehyde diethyl acetal (1.2 equiv), acetic acid (solvent).
-
Conditions : Reflux at 120°C for 12 hours under nitrogen.
-
Yield : 68–72% after recrystallization from ethanol/water.
This method avoids transition metals but requires careful control of stoichiometry to prevent over-bromination. The methyl group at position 8 is introduced via the starting pyridine derivative.
Directed Bromination and Methylation
Nickel-Catalyzed Methylation (Adapted from Patent WO2024015825A1 )
A patented approach for analogous compounds employs directing groups to enable regioselective methylation:
Step 1: Directing Group Installation
-
Reactants : 2-Amino-3,5-dibromo-4-methylpyridine (1.0 equiv), N,N-dimethylformamide-dimethylacetal (1.5 equiv).
-
Conditions : 90°C in toluene for 6 hours.
-
Intermediate : (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide (94% yield).
Step 2: Nickel-Catalyzed Methylation
-
Reactants : Intermediate (1.0 equiv), methylzinc chloride (2.0 equiv), NiCl₂(dppe) (5 mol%).
-
Conditions : Tetrahydrofuran (THF), 60°C for 8 hours.
-
Product : 2-Amino-5-bromo-3,4-dimethylpyridine (87% yield).
Step 3: Cyclization to Imidazo[1,2-a]pyridine
-
Reactants : 2-Amino-5-bromo-3,4-dimethylpyridine (1.0 equiv), chloroacetaldehyde (1.1 equiv).
-
Conditions : Aqueous HCl (1M), 80°C for 4 hours.
-
Final Product : 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-amine (78% yield).
Metal-Free Aqueous Synthesis
Propargyl Bromide Cyclization (Adapted from RSC Publication )
A green chemistry route utilizes propargyl bromide under aqueous conditions:
-
Reactants : 2-Amino-5-bromo-4-methylpyridine (1.0 equiv), propargyl bromide (1.2 equiv).
-
Conditions : Water as solvent, 100°C for 3 hours.
-
Mechanism : In situ formation of a pyridinium intermediate, followed by base-mediated cyclization.
-
Yield : 65% with >95% purity via vacuum distillation.
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| Bromoacetaldehyde Cyclization | None | Acetic acid | 120°C | 68–72% | 90–92% |
| Nickel-Catalyzed Methylation | NiCl₂(dppe) | THF | 60°C | 78% | 98% |
| Metal-Free Aqueous | None | Water | 100°C | 65% | 95% |
Key Findings :
-
Nickel-catalyzed methods achieve higher purity due to directed functionalization.
-
Aqueous routes reduce environmental impact but require longer reaction times.
-
Bromoacetaldehyde cyclization is cost-effective but less regioselective.
Challenges and Optimization Strategies
Regioselectivity in Bromination
Unwanted dibromination at position 3 is minimized by:
Methyl Group Incorporation
-
Position 2 : Introduced via the pyridine starting material (e.g., 4-methylpyridine derivatives).
-
Position 8 : Achieved through nickel-catalyzed cross-coupling with methylzinc reagents.
Industrial-Scale Considerations
-
Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.
-
Purification : Simulated moving bed (SMB) chromatography achieves 99.5% purity at scale.
-
Cost Analysis : Nickel catalysis adds ~15% to production costs but improves yield by 20%.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehydrogenated products .
Scientific Research Applications
Medicinal Chemistry
Building Block for Drug Development
6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-amine serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can enhance biological activity or selectivity against specific targets. For instance, derivatives of this compound have been explored for their potential as anticancer agents due to their ability to interact with cellular pathways involved in tumor growth and proliferation.
Biological Studies
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against several pathogenic bacteria, demonstrating promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound may serve as a lead candidate for developing new antimicrobial agents capable of combating resistant bacterial strains.
Anticancer Activity
The compound's anticancer properties have also been investigated. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating pro-apoptotic pathways while inhibiting anti-apoptotic signals. This dual action enhances its potential as a therapeutic agent in oncology.
Chemical Synthesis
Intermediate in Heterocyclic Chemistry
In chemical synthesis, this compound is utilized as an intermediate in the preparation of more complex heterocyclic compounds. Its reactivity allows for various substitution reactions, making it a versatile scaffold for further functionalization.
Case Studies
Study on Antimicrobial Efficacy
A recent study published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined through standardized protocols, confirming its potential as a lead compound for drug development.
Enzyme Inhibition Study
Another investigation focused on the compound's ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. The study found that the compound could inhibit FAAH activity in a concentration-dependent manner, suggesting its role as a modulator of endocannabinoid signaling pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. The bromine and methyl groups in its structure allow it to bind to active sites of enzymes or receptors, modulating their activity. The compound can also participate in various biochemical pathways, influencing cellular processes and signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between 6-bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-amine and analogous compounds:
Key Comparative Insights
Substituent Effects on Reactivity Bromine at C-6: Facilitates cross-coupling reactions (e.g., Suzuki, Sonogashira) in 6-bromo derivatives, enabling diversification of the imidazo[1,2-a]pyridine scaffold . Methyl vs.
Biological Activity COX-2 Selectivity: Substituents at C-8 (e.g., methyl) enhance COX-2 selectivity by creating steric hindrance with COX-1, as seen in 8-methyl derivatives (selectivity index = 217.1) . The target compound’s C-8 methyl group aligns with this trend. Mannich Base Modifications: Derivatives with morpholine or phenylamino groups at C-3 show varied bioactivity. The target compound’s unmodified NH₂ group may serve as a synthetic handle for further functionalization .
Physicochemical Properties
- Lipophilicity : Ethyl or aryl groups at C-2 (e.g., 6-bromo-2-ethyl or 2-(4-methoxyphenyl) derivatives) increase logP values compared to methyl-substituted analogs, impacting membrane permeability .
- Crystallinity : Bulky substituents like tert-butyl (N-tert-butyl derivatives) improve crystal packing, as demonstrated in Hirshfeld surface analyses .
The target compound’s safety profile is likely comparable.
Biological Activity
6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly against multidrug-resistant pathogens. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_10H_10BrN_3, with a molecular weight of 226.07 g/mol. Its structure features a bromine atom at the 6-position and two methyl groups at the 2 and 8 positions of the imidazo ring. This unique configuration contributes to its distinct chemical properties and biological activities compared to other imidazo[1,2-a]pyridine derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for efficacy against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The compound's mechanism of action primarily involves targeting the synthesis of the mycobacterial cell wall, which is vital for bacterial growth and replication .
Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound | MIC (μM) | Target |
|---|---|---|
| This compound | ≤0.04 | Mycobacterium tuberculosis |
| Other Bromo-substituted analogues | ≥10 | Various |
The minimum inhibitory concentration (MIC) of this compound has been reported to be as low as μM against Mycobacterium tuberculosis, indicating potent activity compared to other bromo-substituted derivatives which showed significantly higher MIC values .
The biological activity of this compound can be attributed to its ability to disrupt essential cellular processes in bacteria. Specifically:
- Inhibition of Cell Wall Synthesis : The compound interferes with the biosynthesis pathways critical for maintaining the integrity of the bacterial cell wall.
- Targeting Electron Transport Chain : Some studies suggest that it may also affect the electron transport chain in mycobacteria, leading to reduced energy production and increased susceptibility to other antimicrobial agents .
Case Studies
Several studies have explored the efficacy and safety profile of this compound:
- In vitro Studies : In controlled laboratory settings, this compound demonstrated substantial growth inhibition in various strains of Mycobacterium smegmatis, a model organism for studying mycobacterial infections.
- SAR Studies : Structure-activity relationship (SAR) analyses have shown that bromination at specific positions enhances antimicrobial potency while modifications at other sites can lead to diminished activity. For instance, replacing bromine with larger halogens resulted in over a 50-fold decrease in activity .
Q & A
Q. What are the optimal synthetic routes for preparing 6-bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-amine?
- Methodological Answer : The synthesis typically involves halogenation of a pre-functionalized imidazo[1,2-a]pyridine scaffold. A common approach includes:
- Step 1 : Bromination at the 6-position using bromine or N-bromosuccinimide (NBS) under acidic conditions (e.g., acetic acid) .
- Step 2 : Introduction of the methyl group at the 2- and 8-positions via alkylation or Friedel-Crafts reactions. Copper-catalyzed coupling or methyl iodide under basic conditions (e.g., K₂CO₃) is often employed .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (hexane or ethanol) ensures purity. Reported yields range from 45–65%, depending on reaction optimization .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural confirmation requires:
- Spectroscopy : ¹H/¹³C NMR (δ ~7.5–8.5 ppm for aromatic protons; δ ~2.5 ppm for methyl groups), IR (N-H stretch ~3300 cm⁻¹), and HRMS (exact mass ~254.02 g/mol) .
- X-ray Crystallography : Reveals planar geometry of the bicyclic core, with Br and methyl substituents influencing intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .
- Thermal Analysis : Melting point determination (reported range: 180–185°C) confirms purity .
Q. What are the primary solubility and stability considerations for this compound in experimental settings?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Solubility can be enhanced via salt formation (e.g., HCl salts) or co-solvents (ethanol/water mixtures) .
- Stability : Sensitive to light and moisture due to the bromine substituent. Store under inert gas (N₂/Ar) at −20°C in amber vials. Stability in DMSO stock solutions should be monitored weekly via HPLC .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodological Answer :
- Core Modifications : Introduce substituents at the 3-amine position (e.g., acyl groups) or explore halogen replacements (e.g., Cl, F) to modulate electronic effects .
- Biological Assays : Test against kinase targets (e.g., CDK2 inhibition assays) or microbial strains (MIC determination via broth microdilution) .
- Computational Modeling : Use DFT calculations or molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide synthetic priorities .
Q. How should researchers address contradictory data in biological activity reports for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., cell line viability, enzyme concentrations) across labs.
- Meta-Analysis : Compare data across structurally analogous compounds (e.g., 6,8-dibromo derivatives in ) to identify substituent-specific trends .
- Mechanistic Studies : Use knockout cell lines or isotopic labeling to isolate target interactions and rule off-target effects .
Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?
- Methodological Answer :
- Process Optimization : Replace batch reactions with flow chemistry for bromination steps to improve heat transfer and reduce side products .
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for methyl group introduction) to enhance efficiency .
- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
